Linaprazan
Overview
Description
Linaprazan is an experimental drug primarily developed for the treatment of gastroesophageal reflux disease (GERD). Unlike traditional proton-pump inhibitors, this compound is a potassium-competitive acid blocker. This compound was initially developed by AstraZeneca but did not succeed in clinical trials. It is now being investigated by Cinclus Pharma as this compound glurate, a prodrug expected to have a longer biological half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of linaprazan involves the formation of an imidazopyridine derivative. The key steps include:
Formation of the imidazopyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of functional groups such as the dimethylphenyl and hydroxyethyl groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis and reaction monitoring.
Continuous flow reactors: For efficient and scalable production.
Purification units: To ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Linaprazan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can modify the imidazopyridine core.
Substitution: Various substitution reactions can introduce or modify functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can impact its pharmacological properties.
Scientific Research Applications
Linaprazan has several scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating GERD.
Medicine: Explored as an alternative to proton-pump inhibitors for patients with GERD.
Mechanism of Action
Linaprazan exerts its effects by blocking the potassium channel in the proton pump of gastric parietal cells. This action is ionic and reversible, unlike the covalent binding seen with proton-pump inhibitors. This results in a faster onset of action and more flexible inhibition of acid secretion .
Comparison with Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.
Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.
Fexuprazan: Under development, showing promising results in acid suppression.
Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .
Properties
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
Record name | Linaprazan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD0865 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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